molecular formula C7H6N2O2S B1391394 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid CAS No. 1007874-71-6

5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

Cat. No. B1391394
M. Wt: 182.2 g/mol
InChI Key: JRMXUMHKCZQHSJ-UHFFFAOYSA-N
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Description

5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a biochemical used for proteomics research . Its empirical formula is C7H6N2O2S .


Synthesis Analysis

Imidazothiazoles, including 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid, have been the subject of significant research due to their potential as effective molecular scaffolds for synthetic, structural, and biomedical research . The synthesis of these compounds often involves the condensation of aminothiazoles with various derivatives .


Molecular Structure Analysis

The molecular structure of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is represented by the SMILES string O=C(O)C1=C©N=C2N1C=CS2 . Its molecular weight is 182.20 .


Physical And Chemical Properties Analysis

5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a solid compound . Its empirical formula is C7H6N2O2S and it has a molecular weight of 182.20 .

Scientific Research Applications

  • Functionalized Imidazo[2,1‐b]thiazoles Synthesis :

    • 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid derivatives were synthesized and used to create primary and secondary amide derivatives, demonstrating its potential as a versatile building block in organic synthesis (Peterlin-Mašič et al., 2000).
  • Heterocyclic Analog Synthesis :

    • The compound was used as a precursor in the synthesis of heterocyclic analogs of α-aminoadipic acid and its esters, highlighting its utility in the development of complex organic molecules (Šačkus et al., 2015).
  • Antimicrobial Compound Development :

    • Various derivatives of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid were synthesized and tested for antimicrobial activity, indicating its potential as a base structure for developing new antimicrobial agents (Ur et al., 2004).
  • Polysubstituted Imidazothiazoles Synthesis :

    • The compound's derivatives were used in the synthesis of polysubstituted imidazothiazoles, showcasing its applicability in expanding chemical diversity for various applications (Faty et al., 2015).
  • Structural Studies and Molecular Interactions :

    • The structure and molecular interactions of 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid and its derivatives were studied, providing valuable insights into its chemical behavior and potential applications in drug design (Lynch & Mcclenaghan, 2004).
  • Ring Interconversions and Pharmacological Potential :

    • Studies on ring-ring interconversions of derivatives of the compound revealed interesting pharmacological potential, suggesting its significance in medicinal chemistry (Billi et al., 2000).

Future Directions

The future directions of research involving 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid and related compounds are likely to continue exploring their synthetic, structural, and biomedical potential . This includes further investigation into their synthesis methods, molecular structures, and potential applications in proteomics research .

properties

IUPAC Name

5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4-5(6(10)11)8-7-9(4)2-3-12-7/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMXUMHKCZQHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672552
Record name 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid

CAS RN

1007874-71-6
Record name 5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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